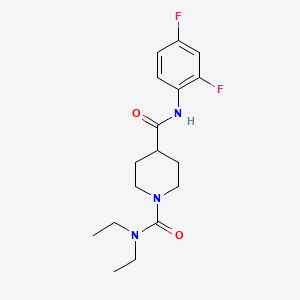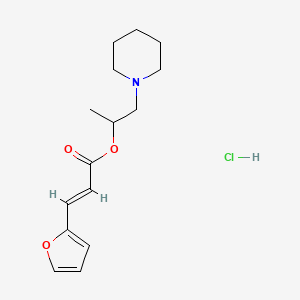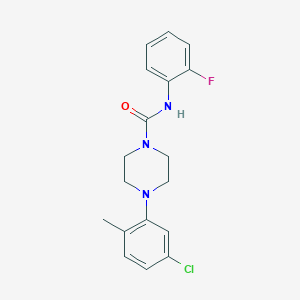![molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
N-[1-(3-methoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as Nootropic, is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide is not fully understood. However, it is believed that the compound may enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. Additionally, the compound may enhance brain plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects. Studies have reported that the compound may increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function. Additionally, the compound may increase the levels of BDNF, which is a protein that plays a crucial role in brain plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments is its potential cognitive-enhancing effects. The compound may improve memory, attention, and learning abilities, which can be beneficial in several research areas. Additionally, the compound has been shown to have neuroprotective effects and may enhance brain plasticity, which can be useful in studying neurodegenerative diseases and brain injuries.
However, there are also some limitations to using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, the compound may have different effects on different individuals, which can make it difficult to draw conclusive results.
Future Directions
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]butanamide. One direction is to further investigate its potential cognitive-enhancing effects and its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of use for the compound. Furthermore, the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and brain injuries, which should be explored in future studies.
Conclusion
In conclusion, N-[1-(3-methoxyphenyl)ethyl]butanamide is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and its mechanism of action.
Synthesis Methods
N-[1-(3-methoxyphenyl)ethyl]butanamide is synthesized through a specific method that involves the reaction between 4-bromo-2-fluoroanisole and 1-bromo-3-chloropropane. The resulting product is then reacted with butanoyl chloride to produce N-[1-(3-methoxyphenyl)ethyl]butanamide.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential cognitive-enhancing effects. Several studies have reported that the compound may improve memory, attention, and learning abilities in both animals and humans. Additionally, the compound has been studied for its potential neuroprotective effects and its ability to enhance brain plasticity.
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQUCGLELHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)